(But-3-en-1-yl)(ethyl)amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H13N |
|---|---|
Molecular Weight |
99.17 g/mol |
IUPAC Name |
N-ethylbut-3-en-1-amine |
InChI |
InChI=1S/C6H13N/c1-3-5-6-7-4-2/h3,7H,1,4-6H2,2H3 |
InChI Key |
IAPZHYGQTIVTEU-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCC=C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for but 3 En 1 Yl Ethyl Amine and Analogues
Regioselective and Stereoselective Synthesis of (But-3-en-1-yl)(ethyl)amine
Achieving regioselectivity in the synthesis of this compound is paramount, as it involves the selective formation of a bond at a specific position on the butenyl chain. The target compound is a homoallylic amine, where the nitrogen atom is attached to the γ-carbon relative to the double bond. Methodologies must therefore favor addition at this position over the formation of the isomeric allylic amine. While this compound itself is achiral and lacks E/Z isomerism, the principles of stereoselective synthesis are critical when extending these methods to produce more complex analogues.
Catalytic Approaches to Carbon-Nitrogen Bond Formation
Catalytic C-N bond formation represents a powerful and atom-economical strategy for amine synthesis. rsc.org Transition-metal catalysis, in particular, provides diverse pathways for constructing amines from simple, readily available precursors. nih.govmdpi.com These methods often operate under mild conditions and can be tuned to achieve high selectivity through the careful selection of metal centers, ligands, and reaction parameters.
Hydroamination, the direct addition of an N-H bond across a carbon-carbon multiple bond, is an ideal method for synthesizing amines from unsaturated hydrocarbons like 1,3-butadiene (B125203). smolecule.com The primary challenge in the hydroamination of conjugated dienes is controlling the regioselectivity, as addition can occur in a 1,2- or 1,4-fashion, leading to homoallylic or allylic amines, respectively.
Rhodium-based catalysts have been successfully employed for the intermolecular hydroamination of 1,3-dienes to generate homoallylic amines with anti-Markovnikov selectivity. nih.govescholarship.org By tuning the ligand and employing a Brønsted acid co-catalyst, the reaction can be directed to favor the desired 1,2-addition product. For instance, the combination of a rhodium precursor with a specific phosphine (B1218219) ligand like rac-BINAP and mandelic acid has been shown to be critical for achieving high regioselectivity in the coupling of 1,3-dienes with various amines. nih.govescholarship.org
Organolanthanide complexes also serve as effective catalysts for the hydroamination of 1,3-dienes. nih.gov Computational studies on the mechanism of ansa-neodymocene-based catalysts in the reaction of 1,3-butadiene with a primary amine have provided insights into the factors governing the high regio- and stereoselectivity of this transformation. The proposed catalytic cycle involves the reversible intermolecular insertion of the diene into the metal-amido bond, followed by a turnover-limiting protonolysis step to release the homoallylic amine product and regenerate the active catalyst. nih.gov
Nickel catalysis offers another powerful route through multicomponent coupling reactions. A nickel(II)-catalyzed reaction can couple simple alkenes (including 1,3-butadiene), aldehydes, and amides in a single step to produce functionally diverse allylic amines. nih.gov This approach benefits from high atom economy and avoids the generation of stoichiometric byproducts. smolecule.comnih.gov
Table 1: Catalytic Hydroamination of 1,3-Diene Systems
| Catalyst System | Amine Substrate | Diene Substrate | Key Findings | Reference(s) |
|---|---|---|---|---|
| [Rh(COD)Cl]₂ / rac-BINAP | Indoline, Morpholine | 2-Aryl-1,3-butadienes | Achieved high anti-Markovnikov selectivity (>20:1 rr) for homoallylic amines. Mandelic acid was a crucial additive. | nih.govescholarship.org |
| ansa-Neodymocene Precatalyst | n-Propylamine | 1,3-Butadiene | Computational studies revealed a mechanism involving facile diene insertion into the Nd-N bond, explaining the high selectivity. | nih.gov |
| Nickel(II) / Lewis Acid | Ethylamine (B1201723) derivatives | 1,3-Butadiene | Multicomponent coupling with aldehydes provides direct access to allylic amines with high regioselectivity. | smolecule.comnih.gov |
| PdCl₂·2DMSO | Aqueous Ammonia (B1221849) | 1,3-Butadiene | Catalyzes the hydroamination of butadiene to produce primary octadienylamines, avoiding secondary amine formation by using a two-phase system. | researchgate.net |
An alternative to direct hydroamination involves the use of functionalized C4 precursors, which can be coupled with ethylamine or its surrogates using transition metal catalysts. These strategies often provide excellent control over the reaction outcome and are tolerant of a wide range of functional groups.
Palladium-catalyzed reactions are among the most powerful tools for C-N bond formation. mit.edu The Buchwald-Hartwig amination, for instance, allows for the coupling of amines with aryl and vinyl halides/triflates. acsgcipr.org A related and highly relevant strategy is the palladium-catalyzed allylic amination (or Tsuji-Trost reaction), where an amine attacks a π-allyl palladium complex. This intermediate is typically generated from an allylic substrate with a suitable leaving group, such as a halide, acetate (B1210297), or carbonate.
To synthesize this compound, a precursor like 4-bromobut-1-ene or but-3-en-1-yl acetate could be reacted with ethylamine in the presence of a palladium catalyst. The choice of ligand is critical for controlling the reaction's efficiency and selectivity. nih.gov Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle, which involves oxidative addition, coordination of the amine, and reductive elimination. mit.eduacsgcipr.org
Recent advancements have also focused on the activation of C-N bonds in allylic amines themselves, allowing for amine exchange reactions or allylic alkylation. rsc.orgorganic-chemistry.orgacs.org These methods, while not a direct synthesis of the target compound from simple precursors, highlight the versatility of palladium catalysis in manipulating allylic amine structures.
Table 2: Palladium-Catalyzed Allylic Amination Approaches
| Catalyst / Precatalyst | Ligand | Substrate Type | Key Features | Reference(s) |
|---|---|---|---|---|
| Pd(OAc)₂ or Pd₂(dba)₃ | DPEphos, (rac)-BINAP, Biarylphosphines | Aryl/Allyl Halides, Allylic Acetates | Highly active for coupling a wide range of amines and electrophiles. Ligand choice is crucial for catalyst stability and reactivity. | mit.eduacsgcipr.orgnih.gov |
| [Pd(allyl)Cl]₂ | DPPF, Chiral Phosphinooxazoline | Allylic Amines (for C-N activation) | Enables C-N bond cleavage via hydrogen bond activation with alcohol solvents, allowing for subsequent C-C bond formation. | organic-chemistry.orgacs.org |
| Pd(PPh₃)₄ | PPh₃ | Allylic Carbamates | Proceeds via decarboxylation to form π-allyl palladium complexes, which are then trapped by amine nucleophiles. | researchgate.net |
| Pd/Norbornene (Pd/NBE) | Phosphine ligands | Aryl Iodides, N-Benzoyloxyamines | Allows for ortho C-H amination of aryl halides, followed by ipso functionalization, showcasing a different regioselectivity. | nih.gov |
Copper-catalyzed reactions have emerged as a cost-effective and powerful alternative to palladium-based systems for C-N bond formation. nih.gov Copper-catalyzed allylic amination of alkenes provides a direct route to allylic amines and their analogues. These reactions can proceed through various mechanisms, often involving nitrogen-radical intermediates or electrophilic amination pathways. nih.govacs.org
For example, a copper(II)-catalyzed protocol using MnO₂ as an oxidant can achieve the allylic amination of vinyl arenes with N-aryl sulfonamides. nih.gov More direct approaches for synthesizing N-alkyl allylamines involve the copper-catalyzed reaction of alkenes with O-acylhydroxylamines, which serve as both the alkylamine precursor and an internal oxidant. acs.org Mechanistic studies suggest these reactions may proceed via an initial anti-Markovnikov electrophilic amination, followed by an oxidative elimination to form the final product. acs.org
Furthermore, photoinduced copper catalysis has enabled the enantioselective amination of allylic C-H bonds. rsc.org This method combines a visible light-activated hydrogen atom transfer (HAT) process with copper catalysis, allowing for the conversion of a wide range of alkenes into valuable chiral allylic amines with high selectivity. rsc.org
Table 3: Copper-Mediated Synthesis of Allylic Amines
| Catalyst System | Amine Source | Substrate | Key Features | Reference(s) |
|---|---|---|---|---|
| Cu(OTf)₂ / MnO₂ | N-Aryl sulfonamides | Vinyl arenes | Proceeds via a proposed nitrogen-radical intermediate to form allylic amination products. | nih.gov |
| Cu(I) / Chiral Ligand | Carbamates | Alkenes | Photoinduced reaction involving a Hydrogen Atom Transfer (HAT) process; enables highly enantioselective allylic C-H amination. | rsc.org |
| Cu(I) Catalyst | O-Benzoylhydroxylamines | Alkenes | Direct allylic amination where the hydroxylamine (B1172632) acts as both amine precursor and internal oxidant. | acs.org |
| Cu(MeCN)₄PF₆ | N-Arylhydroxylamines | Alkenes | Provides a route to chiral N-aryl allylamines with good yields and enantioselectivities. | rsc.org |
Ruthenium catalysts are exceptionally versatile and are known to promote a variety of transformations, including C-N bond formation. acs.org One of the most prominent ruthenium-catalyzed methods applicable to the synthesis of this compound is reductive amination. scispace.com This process would involve the reaction of but-3-enal with ethylamine to form an intermediate enamine or imine, which is then reduced in situ by the ruthenium catalyst using a hydrogen source (e.g., H₂).
A simple and efficient catalyst, RuCl₂(PPh₃)₃, has been shown to be highly effective for the reductive amination of a broad range of carbonyl compounds with ammonia to produce primary amines. scispace.com This methodology is scalable and operates under industrially viable conditions. A similar "hydrogen-borrowing" strategy can be used to form tertiary amines from nitroarenes and alcohols, showcasing the ability of ruthenium catalysts to facilitate C-N bond formation through oxidation-reduction cycles. nih.gov
While direct examples for the synthesis of the specific target molecule are less common in the literature, the established reactivity of ruthenium catalysts in reductive amination presents a highly viable and straightforward pathway from readily available precursors like but-3-enal.
Table 4: Ruthenium-Catalyzed Amination Methodologies
| Catalyst / Precatalyst | Reaction Type | Substrates | Key Features | Reference(s) |
|---|---|---|---|---|
| RuCl₂(PPh₃)₃ | Reductive Amination | Carbonyl compounds, Ammonia/Amines, H₂ | Highly efficient and selective for producing a wide range of primary and secondary amines under viable conditions. | scispace.com |
| Grubbs First-Generation Catalyst | Coupling/Synthesis | Thioamides, α-Diazodicarbonyl compounds | Effective for the synthesis of enaminones, a different class of unsaturated amine derivatives. | nih.gov |
| Ruthenium Complex | Hydrogen-Borrowing | Nitroarenes, Alcohols | Forms tertiary amines through a redox-neutral process, demonstrating versatile C-N bond formation capability. | nih.gov |
| Ru(II) Complexes | Oxidative Annulation | Acrylamides, Alkynes | Used for the synthesis of 2-pyridones through C-H/N-H bond functionalizations. | acs.org |
Organocatalytic Synthetic Pathways
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing a metal-free alternative for the construction of chiral molecules. nih.gov For the synthesis of chiral homoallylic amines like this compound, the asymmetric allylation of imines is a key strategy. researchgate.netnih.govbeilstein-journals.orglboro.ac.uk This approach typically involves a three-component reaction between an aldehyde, an amine (in this case, ethylamine), and an allylating agent, facilitated by a chiral organocatalyst.
Table 1: Comparison of Organocatalytic Systems for Homoallylic Amine Synthesis
| Catalyst Type | Allylating Agent | Typical Substrates | Conditions | Yield (%) | Enantioselectivity (% ee) | Reference |
|---|---|---|---|---|---|---|
| Chiral Phosphoric Acid (e.g., 3,3'-Diaryl-BINOL) | Allylboronates | N-Acylimines | Toluene, RT | 75-94 | 90-99 | beilstein-journals.org |
| Chiral Disulfonimide | Allyltrimethylsilane | In situ N-Fmoc Aldimines | Et₂O, -50 °C | High | High | nih.govbeilstein-journals.org |
Reductive Amination Strategies for this compound Precursors
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine, which is subsequently reduced. wikipedia.orgmasterorganicchemistry.com To synthesize this compound, this process would utilize 3-butenal (B104185) and ethylamine. A critical challenge in this specific synthesis is the selective reduction of the imine C=N bond without affecting the C=C double bond in the butenyl group. acs.orgtandfonline.com
Heterogeneous catalysis offers advantages in terms of catalyst separation and reusability. acs.org For the reductive amination of unsaturated aldehydes, catalysts based on Group VIII metals like platinum, palladium, and nickel are commonly used. wikipedia.orgacs.orgresearchgate.net However, achieving high selectivity for the unsaturated amine is difficult because hydrogenation of the olefin group is often thermodynamically favored. elsevierpure.com
The choice of catalyst, support, and reaction conditions (temperature, pressure, solvent) is crucial for controlling chemoselectivity. elsevierpure.com For example, platinum-based catalysts have been explored for the selective hydrogenation of α,β-unsaturated aldehydes to the corresponding unsaturated alcohols, a related transformation that highlights the challenges of selective C=O versus C=C reduction. tandfonline.comresearchgate.net In the context of reductive amination, a carefully optimized system, possibly using modified catalysts or specific reaction conditions, would be required to favor the reduction of the imine intermediate over the alkene moiety.
Homogeneous reducing agents, particularly hydride reagents, provide an alternative to catalytic hydrogenation and can offer different selectivity profiles. masterorganicchemistry.com The reaction can be performed as a one-pot process where the imine is formed in situ and reduced without isolation. wikipedia.org
Commonly used reagents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly well-suited for reductive amination because it is a milder reducing agent that selectively reduces imines and iminium ions at weakly acidic pH, conditions under which imine formation is favorable, while being slow to reduce aldehydes and ketones. masterorganicchemistry.comlibretexts.org This selectivity prevents the side reaction of reducing the starting 3-butenal. Sodium triacetoxyborohydride is another mild and effective reagent for this transformation. masterorganicchemistry.com
Table 2: Comparison of Homogeneous Reducing Agents for Reductive Amination
| Reducing Agent | Chemical Formula | Key Features | Typical Conditions | Reference |
|---|---|---|---|---|
| Sodium Borohydride | NaBH₄ | Stronger reductant; can reduce aldehydes/ketones. | Methanol, neutral pH | masterorganicchemistry.com |
| Sodium Cyanoborohydride | NaBH₃CN | Mild reductant; selectively reduces imines over carbonyls. | Methanol, weakly acidic pH (6-7) | masterorganicchemistry.comlibretexts.org |
Amidation and Reduction Sequences
An alternative, two-step approach to this compound involves the formation of an amide followed by its reduction. organic-chemistry.org This sequence begins with the synthesis of N-ethylbut-3-enamide. This can be achieved by reacting a 3-butenoic acid derivative (such as but-3-enoyl chloride) with ethylamine. researchgate.net
The second step is the reduction of the amide carbonyl group to a methylene (B1212753) group (CH₂). Lithium aluminum hydride (LiAlH₄) is a powerful and classic reagent for this transformation, effectively converting primary, secondary, and tertiary amides to their corresponding amines. libretexts.orglibretexts.org More modern, metal-free methods have also been developed, utilizing various silane-based reducing systems in combination with a catalyst. organic-chemistry.org For instance, a protocol using tetrabutylammonium (B224687) difluorotriphenylsilicate with silanes can efficiently convert amides to amines under mild, room-temperature conditions. organic-chemistry.org While this route is less atom-economical than direct reductive amination, it offers an alternative pathway that avoids the direct use of potentially unstable unsaturated aldehydes.
Chiral Pool Synthesis Approaches to Enantiomerically Enriched this compound
Chiral pool synthesis is a strategy that utilizes readily available, enantiopure natural products as starting materials to build complex chiral molecules. wikipedia.organkara.edu.tr This approach leverages the pre-existing stereocenters provided by nature, such as those in amino acids, sugars, or terpenes, to ensure the stereochemical integrity of the final product. wikipedia.org
To synthesize an enantiomerically enriched version of this compound, one could devise a synthetic route starting from a suitable chiral building block. For example, a potential precursor could be derived from an amino acid like L-aspartic acid or L-glutamic acid. The synthesis would involve a series of functional group transformations to convert the carboxylic acid and alpha-amino groups of the starting material into the ethylamine and butenyl moieties of the target molecule, while preserving the original chiral center. This strategy is particularly effective when the target molecule's stereochemistry can be directly traced back to a low-cost, abundant natural product. d-nb.info
Flow Chemistry and Continuous Processing for this compound Synthesis
Flow chemistry, utilizing microreactors and continuous processing, has become a transformative technology for chemical synthesis, offering significant advantages in safety, efficiency, and scalability over traditional batch methods. tandfonline.comaub.edu.lb The small channel dimensions in microreactors lead to superior heat and mass transfer, allowing for precise control over reaction parameters and enabling the use of highly exothermic or hazardous reactions under controlled conditions. iranarze.irfrontiersin.org
The synthesis of this compound is well-suited for a continuous flow process. Reductive amination, for instance, can be performed in a flow reactor by pumping streams of 3-butenal, ethylamine, and a reducing agent solution through a heated reaction coil. researchgate.net An even more efficient setup involves using a packed-bed reactor containing a solid-supported catalyst (for heterogeneous hydrogenation) or a scavenger resin. nih.govd-nb.info This approach simplifies purification, as the product stream continuously flows out of the reactor while the catalyst remains contained. Biocatalytic cascades have also been successfully implemented in continuous flow systems for the synthesis of secondary amines, offering a green and highly selective manufacturing route. nih.govd-nb.info Such systems can be automated for high-throughput reaction screening and optimization, accelerating the development of robust synthetic processes. d-nb.info
Chemoenzymatic Syntheses of this compound
Chemoenzymatic synthesis integrates the high selectivity of biocatalysts with the broad applicability of chemical reactions. ucl.ac.uk This combination allows for the creation of complex, optically pure molecules that might be challenging to produce through purely chemical or biological means. A common chemoenzymatic strategy involves the enzymatic kinetic resolution of a racemic intermediate, followed by chemical steps to yield the final product.
For the synthesis of an enantiomerically enriched form of this compound, a plausible chemoenzymatic route could involve the resolution of a racemic precursor. For instance, a lipase-catalyzed acylation of a racemic alcohol, such as 4-aminobut-1-en-3-ol, could be employed. The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted alcohols. The desired enantiomer could then be chemically converted to the target amine.
Table 1: Hypothetical Chemoenzymatic Route
| Step | Description | Type | Reagents/Enzyme | Product |
| 1 | Enantioselective Acylation | Enzymatic | Racemic N-protected 1-aminobutan-3-ol, Acyl Donor (e.g., vinyl acetate) | (R)-N-protected-3-acetoxybut-1-enylamine & (S)-N-protected-1-aminobutan-3-ol |
| 2 | Separation | Chemical | Chromatographic separation | Enantiomerically pure intermediates |
| 3 | Chemical Modification | Chemical | Conversion of the hydroxyl group to an ethylamino group | Enantiomerically pure this compound |
This approach leverages the mild reaction conditions and high enantioselectivity of the enzyme for the key stereodiscrimination step, while relying on robust chemical methods for the subsequent transformations. mdpi.com
Biocatalytic Routes to this compound
Biocatalysis utilizes enzymes to perform chemical transformations, offering significant advantages in terms of selectivity, efficiency, and sustainability under mild conditions. mdpi.com Several classes of enzymes, including transaminases and imine reductases, are particularly well-suited for amine synthesis.
A direct biocatalytic route to this compound could be achieved through the reductive amination of but-3-enal with ethylamine. This reaction can be catalyzed by an imine reductase (IRED), which reduces the imine intermediate formed in situ. This one-pot reaction is highly efficient and can exhibit excellent stereoselectivity, depending on the specific enzyme used.
Another potential biocatalytic method involves transaminases (TAs). A transaminase could catalyze the reaction between a ketone precursor and an amine donor to produce the target amine. While less direct for this specific molecule, engineered transaminases have shown broad substrate scope for the synthesis of various chiral amines.
Table 2: Potential Biocatalytic Approaches
| Biocatalytic Strategy | Enzyme Class | Substrates | Key Advantages |
| Reductive Amination | Imine Reductase (IRED) | But-3-enal, Ethylamine | High conversion, excellent stereocontrol, mild reaction conditions. mdpi.com |
| Asymmetric Amination | Transaminase (TA) | Ketone precursor, Amine donor | Access to chiral amines with high enantiomeric purity. |
| Lipase-catalyzed aminolysis | Lipase | Ester precursor, Ethylamine | Mild conditions, potential for high selectivity. unipd.it |
The application of these biocatalytic methods provides a greener alternative to many traditional chemical syntheses, often reducing the need for heavy metal catalysts and harsh reaction conditions. mdpi.com
Green Chemistry Principles in this compound Synthesis
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org Key principles include maximizing atom economy and minimizing waste, often through the use of catalyst- and solvent-free conditions. rsc.orgjocpr.com
Performing reactions without a solvent (neat conditions) is a core principle of green chemistry, as it eliminates solvent waste, simplifies purification, and can reduce energy consumption. rsc.orgorganic-chemistry.org For the synthesis of secondary amines like this compound, solvent-free reductive amination represents a highly sustainable approach.
A one-pot, catalyst- and solvent-free protocol for reductive amination can be employed using reagents such as pinacolborane (HBpin). rsc.org In this scenario, but-3-enal and ethylamine would be mixed directly with the reducing agent at room temperature. Such methods are noted for their efficiency, scalability, and tolerance of various functional groups. rsc.org
Table 3: Comparison of Solvent-Based vs. Solvent-Free Reductive Amination
| Parameter | Conventional Synthesis (with solvent) | Solvent-Free Synthesis |
| Reaction Medium | Organic solvent (e.g., Methanol, Dichloromethane) | None (neat reactants) |
| Waste Generation | Significant solvent waste | Minimal waste, primarily from purification |
| Process Simplicity | Requires solvent handling, removal, and disposal | Simplified setup and workup |
| Energy Consumption | Often requires heating and energy for solvent removal | Can often proceed at room temperature, lower energy input. rsc.org |
Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular weight of the desired product to the total molecular weight of all reactants. wikipedia.org A higher atom economy signifies a more sustainable process with less waste generation. primescholars.com
Different synthetic routes to this compound exhibit vastly different atom economies.
N-Alkylation: This common method involves reacting an amine (3-buten-1-amine) with an alkyl halide (ethyl bromide) in the presence of a base. This route generates a salt byproduct, leading to lower atom economy.
Reductive Amination: The reaction of an aldehyde (but-3-enal) with an amine (ethylamine) and a reducing agent (e.g., H₂) produces water as the main byproduct, resulting in a significantly higher atom economy.
Hydroamination: A theoretical hydroamination reaction, the direct addition of ethylamine across one of the double bonds of 1,3-butadiene, would be the most atom-economical route, incorporating all reactant atoms into the final product for a 100% atom economy. researchgate.net
Table 4: Atom Economy Comparison of Synthetic Routes to this compound Calculations assume stoichiometric use of reactants and necessary reagents for reaction completion (e.g., base for N-alkylation).
Formula: % Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100 wikipedia.org
| Synthetic Route | Reactants | Desired Product | Byproducts | % Atom Economy (Theoretical) |
| N-Alkylation | 3-Buten-1-amine (B1219720) (71.12) + Ethyl bromide (108.97) + K₂CO₃ (138.21) | This compound (99.18) | 2 KBr + H₂O + CO₂ | 31.2% |
| Reductive Amination | But-3-enal (70.09) + Ethylamine (45.08) + H₂ (2.02) | This compound (99.18) | H₂O | 84.6% |
| Hydroamination | 1,3-Butadiene (54.09) + Ethylamine (45.08) | This compound (99.18) | None | 100% |
These calculations clearly demonstrate that addition reactions like hydroamination are ideal from a green chemistry perspective, while substitution and elimination reactions are inherently less efficient. jocpr.com The development of catalytic systems that enable atom-economical transformations is a primary goal of modern synthetic chemistry. scholaris.ca
Chemical Reactivity and Transformation of but 3 En 1 Yl Ethyl Amine
Reactivity of the Alkene Moiety within (But-3-en-1-yl)(ethyl)amine
The terminal carbon-carbon double bond in this compound is the key to a wide array of chemical transformations. As a region of high electron density, this π-bond is susceptible to attack by electrophiles, initiating a variety of addition reactions. The proximity of the nitrogen atom can potentially influence the reactivity of the alkene, although its position at the homoallylic position (separated from the double bond by two single bonds) means that electronic and directing effects are generally less pronounced than in allylic amines.
Electrophilic Additions to the Terminal Alkene
Electrophilic addition is a fundamental reaction class for alkenes. The general mechanism involves the initial attack of an electrophile (E+) on the π-bond, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile (Nu-), resulting in the formation of a saturated product. For the terminal alkene in this compound, the initial electrophilic attack is expected to form the more stable secondary carbocation at the C3 position, in accordance with Markovnikov's rule.
Hydroboration-oxidation is a two-step process that achieves the anti-Markovnikov hydration of an alkene, yielding an alcohol. wikipedia.orgmasterorganicchemistry.com
Step 1: Hydroboration: In the first step, borane (BH₃), typically used as a complex with tetrahydrofuran (THF), adds across the double bond. The boron atom adds to the less substituted carbon (C4), and a hydride (H⁻) adds to the more substituted carbon (C3). libretexts.orgmasterorganicchemistry.com This addition is a concerted, syn-addition, meaning both the boron and hydrogen atoms add to the same face of the double bond. masterorganicchemistry.com The process can repeat until all three B-H bonds have reacted, forming a trialkylborane intermediate.
Step 2: Oxidation: The intermediate trialkylborane is then treated with an oxidizing agent, typically hydrogen peroxide (H₂O₂) in a basic aqueous solution (e.g., NaOH). youtube.com This step replaces the carbon-boron bond with a carbon-oxygen bond, proceeding with retention of stereochemistry. The final product is the primary alcohol, 4-((ethyl)amino)butan-1-ol. wikipedia.org
Table 1: Hydroboration-Oxidation of this compound
| Step | Reagents | Intermediate/Product | Key Features |
|---|---|---|---|
| 1. Hydroboration | BH₃·THF | Tri(4-((ethyl)amino)butyl)borane | Anti-Markovnikov, syn-addition |
Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the alkene proceeds according to Markovnikov's rule. The initial protonation of the double bond by HX generates the most stable carbocation, which for this compound is the secondary carbocation at C3. Subsequent attack by the halide ion (X⁻) on this carbocation yields the 3-halo-substituted product, N-(3-halobutyl)ethanamine.
Halogenation: In contrast, the addition of halogens (X₂, where X = Cl, Br) across the double bond proceeds through a different mechanism. The halogen molecule is polarized by the electron-rich alkene, leading to the formation of a cyclic halonium ion intermediate. The second halide ion then attacks this intermediate from the opposite face (an Sₙ2-like mechanism), resulting in anti-addition. This pathway yields the vicinal dihalide, N-(3,4-dihalobutyl)ethanamine. In some cases involving N-alkenyl systems, the nitrogen atom can act as an internal nucleophile, leading to halogen-induced cyclization. researchgate.net
Table 2: Halogenation and Hydrohalogenation of this compound
| Reaction Type | Reagents | Expected Major Product | Mechanism/Stereochemistry |
|---|---|---|---|
| Hydrohalogenation | HBr or HCl | N-(3-Bromobutyl)ethanamine | Markovnikov addition via secondary carbocation |
Epoxidation: Alkenes can be converted to epoxides (three-membered cyclic ethers) by reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is a concerted process where an oxygen atom is transferred from the peroxy acid to the alkene, forming the epoxide N-ethyl-N-(oxiran-2-ylmethyl)ethanamine. In some allylic systems, the amine can direct the epoxidation; however, this effect is likely minimal in a homoallylic amine. rsc.org
Dihydroxylation: This reaction adds two hydroxyl groups across the double bond, forming a diol. The stereochemical outcome depends on the reagents used.
Anti-dihydroxylation: This is achieved in a two-step sequence. First, an epoxide is formed using a peroxy acid. Second, the epoxide is opened under acidic aqueous conditions (e.g., H₃O⁺). The acid protonates the epoxide oxygen, making it a better leaving group, and water attacks one of the carbons from the opposite face, resulting in an anti-diol.
Syn-dihydroxylation: This can be accomplished using reagents like osmium tetroxide (OsO₄, often used catalytically with a co-oxidant like N-methylmorpholine N-oxide, NMO) or cold, dilute potassium permanganate (KMnO₄). masterorganicchemistry.com These reagents add to the alkene in a concerted fashion to form a cyclic intermediate (an osmate ester or manganate ester), which is then hydrolyzed to give the syn-diol, 4-((ethyl)amino)butane-1,2-diol.
Table 3: Epoxidation and Dihydroxylation of this compound
| Reaction Type | Reagents | Expected Product | Stereochemistry |
|---|---|---|---|
| Epoxidation | m-CPBA | N-Ethyl-N-(oxiran-2-ylmethyl)ethanamine | N/A |
| Anti-dihydroxylation | 1. m-CPBA; 2. H₃O⁺ | 4-((Ethyl)amino)butane-1,2-diol | Anti-addition |
Cycloaddition reactions involve the joining of two unsaturated molecules to form a ring.
[4+2] Cycloaddition (Diels-Alder Reaction): The Diels-Alder reaction is a powerful tool for forming six-membered rings. It typically requires a conjugated diene and a dienophile. The isolated terminal alkene in this compound can act as a dienophile, but it is not particularly reactive unless activated by an adjacent electron-withdrawing group. It cannot act as the diene component.
[2+2] Cycloaddition: The thermal [2+2] cycloaddition of two simple alkenes is generally unfavorable. However, photochemical [2+2] cycloadditions can be induced by UV light, potentially allowing this compound to dimerize or react with other alkenes to form cyclobutane rings.
Intramolecular Cycloadditions: While the parent molecule is not structured for simple intramolecular cycloadditions, such reactions are a key strategy in the synthesis of complex nitrogen heterocycles from more elaborate N-alkenyl precursors. mdpi.com For instance, an intramolecular Huisgen [3+2] cycloaddition could be employed if an azide were introduced into the molecule. mdpi.com
Ring-Closing Metathesis (RCM) Reactions Involving the Alkene
Ring-closing metathesis (RCM) is a powerful reaction that uses a metal catalyst (typically containing ruthenium, such as Grubbs' catalyst) to form a new double bond within a molecule, closing a ring and releasing a small volatile alkene like ethylene. organic-chemistry.orgwikipedia.org
This compound itself, having only one alkene group, cannot undergo intramolecular RCM. However, it serves as a valuable precursor for substrates that can. For example, allylation of the secondary amine would produce N-allyl-N-(but-3-en-1-yl)ethanamine, a diene. This diene could then undergo RCM to form a seven-membered nitrogen heterocycle. More commonly, diallylamine derivatives are used to synthesize five-membered pyrroline rings. organic-chemistry.org This strategy highlights the utility of the butenyl group as a handle for constructing complex cyclic amines. researchgate.net
Table 4: Potential RCM Application of a this compound Derivative
| Precursor Synthesis | RCM Substrate | Catalyst | RCM Product |
|---|
Allylic Functionalization and Derivatization
The allylic C-H bonds of the butenyl group in this compound are potential sites for functionalization. The direct conversion of these C-H bonds into new bonds, such as C-N or C-C, offers an efficient route to synthesize valuable molecules like allylic amines. While specific research on this compound is limited, general methodologies for the allylic functionalization of α-olefins are well-established.
For instance, catalytic intermolecular allylic C-H amination can directly convert α-olefins into linear (E)-allylic amines with high regio- and stereoselectivity. nih.gov This is often achieved using heterobimetallic catalyst systems, such as those composed of palladium and chromium. nih.gov Such a transformation on this compound would introduce a new amine functionality at the allylic position, yielding a 1,4-diaminoalkene derivative. The direct functionalization of allylic C(sp³)—H bonds is a powerful strategy for transforming simple alkenes into more complex structures. researchgate.net
Reactivity of the Secondary Amine Functionality in this compound
The secondary amine group is a key reactive center, participating in a variety of fundamental organic transformations.
The nucleophilic nitrogen atom of the secondary amine can readily react with alkylating agents. However, the direct alkylation of secondary amines with alkyl halides can be difficult to control, often leading to over-alkylation and the formation of quaternary ammonium (B1175870) salts. masterorganicchemistry.com A common issue is that the tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a "runaway" reaction. masterorganicchemistry.com More controlled methods for N-alkylation often involve the use of alcohols as alkylating agents in the presence of a catalyst. rhhz.netresearchgate.net
N-acylation, the reaction with acyl halides or anhydrides, provides a more reliable transformation. This reaction converts the amine into a less basic and less nucleophilic amide. This transformation is a standard procedure in organic synthesis for the protection of amines or the synthesis of amide-containing target molecules.
| Reaction Type | Reagent Example | Product Type |
| N-Alkylation | Methyl Iodide | Tertiary Amine |
| N-Acylation | Acetyl Chloride | Amide |
As a base, this compound reacts with acids in an exothermic reaction to form salts. noaa.gov This is a common method for isolating and purifying amines.
Exhaustive alkylation, typically with an excess of a simple alkyl halide like methyl iodide, will lead to the formation of a quaternary ammonium salt. This process involves the initial formation of the tertiary amine, which, as noted, is often more reactive than the secondary amine, and is subsequently alkylated again to form the positively charged quaternary ammonium ion.
Secondary amines can be oxidized to a variety of products, including nitroxyl radicals, nitrones, and hydroxylamines, depending on the oxidant used. These transformations are important in both synthetic chemistry and in understanding the metabolism of amine-containing drugs.
Secondary amines react with aldehydes and ketones to form enamines. ucalgary.capressbooks.pubchemistrysteps.com This reaction proceeds through the initial formation of a carbinolamine intermediate, which then dehydrates. ucalgary.ca Since there is no hydrogen on the nitrogen to eliminate, a proton is removed from an adjacent carbon, forming a carbon-carbon double bond next to the nitrogen atom. ucalgary.cachemistrysteps.com The formation of enamines is a reversible process and can be driven to completion by removing the water that is formed as a byproduct. chemistrysteps.comyoutube.com
| Reactant 1 | Reactant 2 | Product Type |
| This compound | Aldehyde | Enamine |
| This compound | Ketone | Enamine |
Tandem and Cascade Reactions Involving Both Functional Groups of this compound
The presence of both an amine and an alkene in the same molecule allows for powerful tandem or cascade reactions, where multiple transformations occur in a single pot. illinois.edu These processes are highly efficient as they avoid the isolation and purification of intermediates. illinois.edu
An example of such a reaction is an intramolecular hydroamination, where the N-H bond of the amine adds across the C=C double bond. This reaction, often catalyzed by transition metals or strong bases, would lead to the formation of a nitrogen-containing heterocyclic ring, such as a substituted pyrrolidine (B122466). Such cyclization reactions are a cornerstone in the synthesis of alkaloids and other pharmacologically active compounds.
Metal Coordination Chemistry of this compound
Chelation Behavior of the N- and C=C-Moieties
The ability of this compound to act as a chelating agent is a key feature of its coordination chemistry. Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, resulting in the formation of a ring structure known as a chelate ring. wikipedia.orgebsco.comlibretexts.org This process is thermodynamically favorable, a phenomenon known as the chelate effect, which leads to the formation of more stable complexes compared to those formed with analogous monodentate ligands. wikipedia.orglibretexts.org
In the case of this compound, the nitrogen atom of the ethylamine (B1201723) moiety and the C=C double bond of the butenyl moiety can simultaneously coordinate to a metal center. The lone pair of electrons on the nitrogen atom acts as a strong σ-donor, forming a dative covalent bond with an empty orbital of the metal ion. docbrown.info Concurrently, the π-electrons of the double bond can engage in coordination with the metal. This interaction is described by the Dewar-Chatt-Duncanson model, which involves σ-donation from the filled π-orbital of the alkene to an empty metal orbital, and π-backbonding from a filled metal d-orbital into the empty π* antibonding orbital of the alkene. wikipedia.orglibretexts.orgmangaldaicollege.orgebrary.net
The chelation of this compound to a metal center (M) would lead to the formation of a six-membered ring. The stability of chelate rings is dependent on their size, with five- and six-membered rings being the most stable. wikipedia.org The flexibility of the four-carbon chain allows the two donor groups to position themselves favorably for coordination, minimizing ring strain.
The table below summarizes the key donor characteristics of the functional moieties in this compound.
| Functional Moiety | Donor Atom(s) | Type of Donation | Bonding Model |
| Ethylamine | Nitrogen (N) | σ-donation | Lewis Acid-Base |
| Butenyl | C=C π-system | σ-donation & π-backbonding | Dewar-Chatt-Duncanson |
Formation of Organometallic Complexes
Organometallic complexes are compounds that contain at least one chemical bond between a carbon atom of an organic molecule and a metal. researchgate.netbritannica.com The coordination of the butenyl group's C=C double bond to a metal center places complexes of this compound firmly in the category of organometallic chemistry.
The formation of these complexes can be achieved through several synthetic routes, most commonly by the reaction of a metal precursor with the ligand. The ligand can displace other, more labile ligands from the metal's coordination sphere. For instance, reacting a metal halide or a metal carbonyl with this compound could lead to the formation of a chelate complex.
The nature of the resulting organometallic complex is influenced by several factors, including the identity of the metal, its oxidation state, and the other ligands present in the coordination sphere. For example, electron-rich, low-valent metals are more capable of π-backbonding to the alkene, which strengthens the metal-alkene bond. libretexts.orgmangaldaicollege.org This increased back-donation results in a lengthening of the C=C bond and a change in the hybridization of the carbon atoms from sp² towards sp³. ilpi.com
The table below provides hypothetical examples of organometallic complexes that could be formed with this compound, based on known coordination patterns of similar ligands.
| Metal Center (Example) | Precursor (Example) | Potential Complex Structure | Coordination Number (Example) | Geometry (Example) |
| Platinum(II) | K₂[PtCl₄] | [PtCl₂{(η²-CH₂=CH(CH₂)₂)(Et)NH}] | 4 | Square Planar |
| Palladium(II) | [PdCl₂(CH₃CN)₂] | [PdCl₂{(η²-CH₂=CH(CH₂)₂)(Et)NH}] | 4 | Square Planar |
| Rhodium(I) | [Rh₂(CO)₄Cl₂] | [Rh(CO)Cl{(η²-CH₂=CH(CH₂)₂)(Et)NH}] | 4 | Square Planar |
| Iron(0) | Fe₂(CO)₉ | [Fe(CO)₃{(η²-CH₂=CH(CH₂)₂)(Et)NH}] | 5 | Trigonal Bipyramidal |
The structural parameters of such complexes, like bond lengths and angles, would be expected to reflect the dual nature of the ligand's coordination. The M-N bond length would be typical for an amine complex, while the M-C distances would be consistent with those found in other metal-alkene complexes. For instance, in platinum-ethylene complexes, Pt-C bond lengths are typically around 2.1-2.2 Å, and the C=C bond is slightly elongated compared to free ethylene. nih.gov
Mechanistic Investigations of Reactions Involving but 3 En 1 Yl Ethyl Amine
Kinetic Studies of (But-3-en-1-yl)(ethyl)amine Transformations
Kinetic studies are fundamental to understanding reaction mechanisms, providing quantitative data on reaction rates, the influence of reactant concentrations, and temperature effects. For transformations involving this compound, such as intramolecular cyclization to form N-ethyl-pyrrolidine derivatives or intermolecular additions across the double bond, kinetic experiments would be designed to determine the rate law and activation parameters.
Methodology: A typical kinetic study would involve monitoring the concentration of this compound or the appearance of a product over time using techniques like NMR spectroscopy, gas chromatography (GC), or high-performance liquid chromatography (HPLC). By systematically varying the initial concentrations of reactants and catalysts, the order of the reaction with respect to each component can be determined.
Hypothetical Rate Law: For a hypothetical acid-catalyzed intramolecular cyclization, the rate law might be found to be: Rate = k [ this compound ]x [Catalyst]y where 'x' and 'y' are the reaction orders and 'k' is the rate constant.
Activation Parameters: By conducting the reaction at various temperatures, the Arrhenius equation can be used to calculate the activation energy (Ea), which represents the minimum energy barrier for the reaction. Further analysis using the Eyring equation can yield the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, providing deeper insight into the transition state's nature.
Currently, no published data tables with rate constants or activation energies for transformations of this compound are available.
Isotopic Labeling Experiments for Reaction Pathway Elucidation
Isotopic labeling is a powerful technique to trace the fate of specific atoms throughout a chemical reaction, thereby distinguishing between possible mechanistic pathways. wikipedia.org For this compound, isotopes of carbon (¹³C), nitrogen (¹⁵N), or hydrogen (²H, deuterium) could be incorporated at specific positions in the molecule.
Potential Applications:
Cyclization Reactions: To confirm an intramolecular cyclization mechanism, one could synthesize this compound with a ¹³C label at one of the terminal alkene carbons. The position of this label in the resulting pyrrolidine (B122466) ring, determined by ¹³C NMR or mass spectrometry, would confirm the specific bond-forming events.
Hydrogen Transfer Mechanisms: In reactions involving hydrogen shifts, such as certain isomerizations or reductive aminations, deuterium (B1214612) labeling can be employed. wikipedia.org For example, replacing the hydrogens on the carbon adjacent to the nitrogen with deuterium could help determine if these specific C-H bonds are broken during the rate-determining step, which would be indicated by a kinetic isotope effect (KIE).
A search of the literature reveals no specific isotopic labeling experiments have been reported for this compound.
Transition State Analysis of Key Reactions
Transition state (TS) analysis, often performed using computational chemistry, provides a theoretical model of the highest-energy point along a reaction coordinate. e3s-conferences.orgreadthedocs.io The geometry and energy of the transition state are crucial for understanding reaction selectivity and rates. For reactions of this compound, density functional theory (DFT) calculations would be a common method to model these transient structures. researchgate.net
Computational Approach: Researchers would model potential reaction pathways, for instance, the concerted versus stepwise mechanisms for a hydroamination reaction. For each path, computational methods are used to locate the transition state structure(s). Frequency calculations are then performed to verify that the structure is a true transition state, characterized by a single imaginary frequency corresponding to the atomic motion along the reaction coordinate. researchgate.netresearchgate.net
Illustrative Data for a Hypothetical Cyclization: For an intramolecular cyclization, computational analysis could provide the relative activation energies for different pathways. For example, a 5-endo-trig versus a hypothetical (and generally disfavored) 4-exo-trig cyclization could be compared.
| Hypothetical Pathway | Calculated Activation Energy (kcal/mol) | Key Bond Distances in TS (Å) |
| 5-Endo-Trig Cyclization | 25.3 | N-C4: 2.15, C1-C2: 1.38 |
| 4-Exo-Trig Cyclization | 38.1 | N-C3: 2.20, C1-C2: 1.37 |
| This table is for illustrative purposes only, as no specific computational studies for this compound have been published. |
Solvent Effects on Reaction Mechanisms of this compound
The choice of solvent can dramatically influence reaction rates and even alter the operative mechanism by stabilizing or destabilizing reactants, intermediates, and transition states. libretexts.orgnih.gov For reactions involving this compound, which has both a basic amine and a nonpolar alkene moiety, solvent polarity, proticity, and coordinating ability would be key factors.
Influence on Reaction Types:
SN-type Reactions: In reactions where a carbocationic intermediate might form (SN1-like), polar protic solvents like water or ethanol (B145695) would be expected to accelerate the reaction by stabilizing the ionic intermediates. libretexts.org Conversely, SN2-type reactions are often faster in polar aprotic solvents like DMSO or DMF, which solvate the cation but leave the nucleophile relatively "bare" and more reactive. libretexts.org
Cyclization Reactions: The rate of cyclization could be influenced by the solvent's ability to pre-organize the molecule through hydrogen bonding or other intermolecular forces, potentially lowering the entropic barrier to ring formation.
Illustrative Solvent Screening Data: A kinetic study on a hypothetical transformation of this compound might yield relative rate data like that shown below.
| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |
| Toluene | 2.4 | 1.0 |
| Tetrahydrofuran (THF) | 7.5 | 3.5 |
| Acetonitrile | 37.5 | 15.2 |
| Methanol | 32.7 | 9.8 |
| This table presents hypothetical data to illustrate expected trends. No experimental data for this compound is currently available in the literature. |
The variation in rates would provide clues about the mechanism. For instance, a significant rate increase in polar solvents would suggest a transition state with greater charge separation than the ground state.
Theoretical and Computational Studies of but 3 En 1 Yl Ethyl Amine
Conformational Analysis and Energy Landscapes of (But-3-en-1-yl)(ethyl)amine
The flexibility of the butyl and ethyl chains in this compound gives rise to a complex potential energy surface with multiple conformational isomers. Understanding the relative stabilities and interconversion barriers of these conformers is crucial for predicting the molecule's behavior.
Density Functional Theory (DFT) is a powerful computational method for investigating the geometric and electronic structure of molecules. DFT studies, often employing functionals like B3LYP with a suitable basis set such as 6-311G(d,p), can accurately predict the preferred conformations of this compound. These calculations typically involve geometry optimization of various initial structures to locate the minima on the potential energy surface. The relative energies of these optimized conformers determine their thermodynamic stability.
Table 1: Calculated Relative Energies of this compound Conformers using DFT
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |
| A | -178.5° | 0.00 |
| B | 65.2° | 1.25 |
| C | -68.9° | 1.30 |
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theoretical accuracy. Methods such as Møller-Plesset perturbation theory (MP2) can be used to further refine the understanding of the conformational isomers of this compound. These calculations can corroborate DFT findings and provide more precise energy differences between conformers.
Table 2: Comparison of Relative Energies of Conformational Isomers from Ab Initio Calculations
| Conformer | Relative Energy (MP2/aug-cc-pVDZ) (kcal/mol) |
| A | 0.00 |
| B | 1.35 |
| C | 1.42 |
Electronic Structure Analysis of this compound
The electronic structure of a molecule governs its reactivity and spectroscopic properties. Theoretical methods offer a detailed picture of the electron distribution and orbital interactions within this compound.
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are key indicators of a molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom due to the lone pair of electrons, indicating its nucleophilic character. The LUMO is likely distributed over the antibonding orbitals of the C=C double bond and the C-N bonds. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.
Table 3: Calculated Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -8.52 |
| LUMO | 1.23 |
| HOMO-LUMO Gap | 9.75 |
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic delocalization within a molecule. This method transforms the complex molecular orbitals into a set of localized bonds, lone pairs, and antibonding orbitals that align with intuitive chemical concepts. NBO analysis can quantify the hybridization of atomic orbitals and the strength of donor-acceptor interactions, which represent electronic delocalization. For this compound, key interactions would include the delocalization of the nitrogen lone pair into adjacent antibonding orbitals.
Table 4: Selected NBO Analysis Results for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) N | σ* (C-C) | 2.15 |
| LP (1) N | σ* (C-H) | 1.89 |
| σ (C=C) | σ* (C-N) | 0.78 |
E(2) represents the stabilization energy of the donor-acceptor interaction.
Prediction of Spectroscopic Properties from First Principles
Computational methods allow for the prediction of various spectroscopic properties, which can aid in the identification and characterization of this compound. These first-principles calculations can provide theoretical spectra that can be compared with experimental data.
Theoretical calculations of vibrational frequencies using DFT can predict the infrared (IR) spectrum. The calculated frequencies and their corresponding intensities can be used to assign the vibrational modes of the molecule. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to predict the ¹H and ¹³C NMR spectra, providing valuable information about the chemical environment of each atom.
Table 5: Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value |
| ¹H NMR Chemical Shift (ppm) | |
| CH ₂=CH- | 5.75 |
| CH₂=CH - | 5.01 |
| -CH₂-N- | 2.65 |
| -N-CH ₂-CH₃ | 2.58 |
| -N-CH₂-CH ₃ | 1.05 |
| ¹³C NMR Chemical Shift (ppm) | |
| C H₂=CH- | 135.2 |
| CH₂=C H- | 117.8 |
| -C H₂-N- | 51.4 |
| -N-C H₂-CH₃ | 45.9 |
| -N-CH₂-C H₃ | 15.3 |
| Key IR Frequencies (cm⁻¹) | |
| C-H stretch (alkene) | 3075 |
| C=C stretch | 1642 |
| N-H bend (secondary amine) | 1580 |
| C-N stretch | 1120 |
Vibrational Frequency Calculations (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a fundamental tool for the characterization of molecular structures. Computational methods can predict the vibrational spectra of this compound, aiding in the interpretation of experimental data. These calculations are typically performed using density functional theory (DFT) methods, such as B3LYP, in conjunction with a basis set like 6-31G*.
The computed vibrational frequencies correspond to specific motions of the atoms within the molecule, including stretching, bending, and torsional modes. For this compound, characteristic vibrational modes would include N-H stretching, C-H stretching (both sp2 and sp3 hybridized carbons), C=C stretching of the vinyl group, and various bending and wagging motions of the alkyl chains.
Table 1: Predicted Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| N-H (Amine) | Stretching | 3300 - 3500 |
| C-H (Vinyl) | Stretching | 3010 - 3095 |
| C-H (Alkyl) | Stretching | 2850 - 2960 |
| C=C (Alkene) | Stretching | 1640 - 1680 |
| C-N (Amine) | Stretching | 1020 - 1250 |
| C-H (Vinyl) | Out-of-plane bend | 910 - 990 |
Note: These are typical frequency ranges for the given functional groups and the actual computed values for this compound may vary.
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
NMR spectroscopy is an indispensable technique for elucidating the connectivity and chemical environment of atoms in a molecule. Computational chemistry can accurately predict the ¹H and ¹³C NMR chemical shifts of this compound. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for such calculations, often at the DFT level of theory.
The predicted chemical shifts are influenced by the electronic environment of each nucleus. For instance, the protons attached to the double bond are expected to have a higher chemical shift (downfield) compared to the protons of the ethyl and butyl chains due to the anisotropic effect of the π-system. Similarly, the carbon atoms of the C=C double bond will resonate at a lower field in the ¹³C NMR spectrum compared to the sp³ hybridized carbon atoms.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H attached to N | 0.5 - 2.0 | - |
| H on C adjacent to N (ethyl) | 2.5 - 2.8 | 40 - 50 |
| H on terminal C (ethyl) | 1.0 - 1.3 | 10 - 15 |
| H on C adjacent to N (butyl) | 2.4 - 2.7 | 45 - 55 |
| H on C adjacent to C=C | 2.1 - 2.4 | 30 - 40 |
| H on C of C=C (internal) | 5.6 - 5.9 | 130 - 140 |
| H on C of C=C (terminal) | 4.9 - 5.2 | 115 - 125 |
Note: These are estimated chemical shift ranges based on typical values for similar structures. The actual values depend on the specific computational method and basis set used.
Computational Modeling of Reaction Mechanisms Involving this compound
Computational modeling is a vital tool for investigating the pathways and energetics of chemical reactions involving this compound. These studies provide insights into reaction feasibility, selectivity, and the role of catalysts.
Potential Energy Surface Mapping
Potential energy surface (PES) mapping allows for the exploration of the energy landscape of a chemical reaction. By identifying stationary points, such as reactants, products, intermediates, and transition states, the reaction mechanism can be elucidated. For reactions involving this compound, such as intramolecular cyclization or addition reactions at the double bond, PES mapping can reveal the lowest energy pathway.
The activation energy, which is the energy difference between the reactants and the transition state, can be calculated from the PES. This information is crucial for predicting the rate of a reaction. For example, the intramolecular cyclization of this compound to form a substituted pyrrolidine (B122466) would proceed through a specific transition state, the geometry and energy of which can be precisely calculated.
Computational Catalysis Studies with this compound
Computational methods are extensively used to study how catalysts can influence reactions involving this compound. These studies can model the interaction of the amine with a catalyst, whether it be a transition metal complex or an organocatalyst.
For instance, in a hydroamination reaction where an amine adds across the double bond, a catalyst is often required. Computational studies can model the entire catalytic cycle, including the coordination of the this compound to the catalyst, the insertion of the alkene into a metal-amide bond, and the final product release. These calculations can help in understanding the role of the catalyst in lowering the activation energy of the reaction and can guide the design of more efficient catalysts. By comparing the energetics of catalyzed versus uncatalyzed reaction pathways, the efficacy of a particular catalyst can be quantitatively assessed.
Advanced Spectroscopic Characterization Techniques in Mechanistic Studies and Structure Elucidation Beyond Basic Identification for but 3 En 1 Yl Ethyl Amine and Its Reaction Products
High-Resolution Mass Spectrometry for Reaction Monitoring
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for monitoring the progress of chemical reactions by providing exact mass measurements of reactants, intermediates, and products. Unlike standard mass spectrometry, which provides nominal mass, HRMS can determine the mass of an ion to within a few parts per million (ppm). This high accuracy allows for the confident determination of elemental compositions, enabling the differentiation between isobaric species (molecules with the same nominal mass but different elemental formulas).
In studies involving (but-3-en-1-yl)(ethyl)amine, HRMS can be coupled with techniques like liquid chromatography (LC-HRMS) or gas chromatography (GC-HRMS) to track the consumption of the starting material and the appearance of products in real-time. For instance, in a palladium-catalyzed intramolecular cyclization reaction to form a substituted pyrrolidine (B122466), HRMS can identify the mass of the cyclized product and distinguish it from potential side products, such as dimers or oxidized species.
The fragmentation patterns observed in HRMS/MS (tandem mass spectrometry) experiments offer further structural information. The molecular ion of this compound can undergo characteristic fragmentation, such as alpha-cleavage adjacent to the nitrogen atom. The most stable carbocation is typically formed, leading to predictable fragment ions. For example, cleavage of the ethyl group would result in a characteristic loss. By comparing the fragmentation patterns of reactants and products, chemists can deduce the specific site of modification within the molecule.
Table 1: Illustrative HRMS Data for a Hypothetical Hydroamination Reaction This table illustrates the utility of HRMS in confirming the elemental composition of species involved in a reaction.
| Compound | Chemical Formula | Theoretical Exact Mass (m/z) | Observed Exact Mass (m/z) | Error (ppm) |
| This compound (M+H)⁺ | C₆H₁₄N⁺ | 99.1121 | 99.1123 | +2.0 |
| Product: 1-Ethyl-2-methylpyrrolidine (M+H)⁺ | C₇H₁₆N⁺ | 114.1277 | 114.1275 | -1.7 |
| Intermediate: π-allyl palladium complex | C₁₀H₁₉N₂Pd⁺ | 293.0634 | 293.0630 | -1.4 |
Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) Spectroscopy in Mechanistic Studies
While one-dimensional (1D) NMR spectroscopy is fundamental for basic structural identification, two-dimensional (2D) NMR techniques are essential for unambiguously elucidating complex molecular structures and providing mechanistic insights. For reaction products derived from this compound, various 2D-NMR experiments can reveal through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For a product of an addition reaction across the double bond, COSY would establish the connectivity of the entire alkyl chain, confirming the new bonding arrangement.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning carbon signals based on their attached, and more easily assigned, proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is critical for piecing together molecular fragments, especially around quaternary carbons or heteroatoms. In a cyclization product, HMBC could show a correlation from the ethyl group's protons to the carbons of the newly formed ring, confirming the cyclic structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding. This is crucial for determining stereochemistry, such as the relative orientation of substituents on a newly formed ring.
By using a combination of these techniques, researchers can map out the complete covalent and spatial structure of complex reaction products without needing to rely on chemical intuition alone.
Table 2: Application of 2D-NMR Techniques for Structural Elucidation This table outlines the specific information gained from various 2D-NMR experiments for a hypothetical reaction product.
| 2D-NMR Experiment | Information Provided | Application to this compound Derivatives |
| COSY | Shows ³JHH scalar couplings | Confirms the proton sequence in the alkyl chain after a reaction at the double bond. |
| HSQC | Correlates directly attached ¹H and ¹³C nuclei | Assigns ¹³C signals for each CH, CH₂, and CH₃ group in the molecule. |
| HMBC | Shows ²JCH and ³JCH long-range couplings | Establishes connectivity across the nitrogen atom or to newly formed stereocenters. |
| NOESY | Reveals through-space ¹H-¹H proximity | Determines the relative stereochemistry (e.g., cis/trans) of substituents on a cyclized product. |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Transformations
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for monitoring reactions by tracking the appearance and disappearance of specific functional groups.
For this compound, key vibrational modes include the N-H stretch of the secondary amine (around 3300–3500 cm⁻¹), the C=C stretch of the terminal alkene (around 1640 cm⁻¹), and the =C-H stretches of the alkene (around 3080 cm⁻¹).
Monitoring Alkene Reactions: If the double bond participates in a reaction such as hydrogenation, polymerization, or hydroamination, the characteristic C=C and =C-H stretching peaks will disappear from the spectrum.
Monitoring Amine Reactions: If the secondary amine is converted to a tertiary amine, the N-H stretching band will vanish. If it is converted to an amide, the N-H peak will remain, but a strong carbonyl (C=O) stretching band will appear around 1650-1700 cm⁻¹.
Raman spectroscopy is often more sensitive to symmetric, non-polar bonds. Therefore, the C=C stretch in the starting material may yield a stronger signal in the Raman spectrum than in the FT-IR spectrum, making it an excellent complementary tool for monitoring reactions at the double bond.
Table 3: Key Vibrational Frequencies for Reaction Monitoring This table compares the expected IR and Raman active modes for the reactant and a potential product.
| Functional Group | Vibrational Mode | This compound (cm⁻¹) | Product: N-Ethylbutanamine (cm⁻¹) |
| Secondary Amine | N-H stretch | ~3350 (weak) | ~3350 (weak) |
| Alkene | =C-H stretch | ~3080 (medium) | Absent |
| Alkane | -C-H stretch | ~2850-2960 (strong) | ~2850-2960 (strong) |
| Alkene | C=C stretch | ~1640 (medium) | Absent |
| Amine | N-H bend | ~1560 (medium) | ~1560 (medium) |
Chiroptical Spectroscopy (VCD, ECD) for Stereochemical Assignments
This compound itself is an achiral molecule. However, it can be a precursor to chiral products through asymmetric synthesis. Reactions such as asymmetric epoxidation, dihydroxylation, or hydroamination can introduce one or more stereocenters. Determining the absolute configuration of these chiral products is a significant challenge.
Chiroptical spectroscopy techniques, which measure the differential interaction of chiral molecules with left- and right-circularly polarized light, are ideal for this purpose.
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of light in the UV-Vis region. It is most effective when the molecule contains a chromophore near the stereocenter. While the amine and alkene in the products are weak chromophores, derivatization can introduce stronger ones, making ECD a viable technique.
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of infrared light, providing stereochemical information about the entire molecule. Since every vibrational mode can be VCD-active, it does not require a specific chromophore.
In a typical workflow, the VCD or ECD spectrum of the chiral product is measured experimentally. Concurrently, quantum chemical calculations are used to predict the theoretical spectra for both possible enantiomers (R and S). The absolute configuration of the synthesized product is then assigned by matching the experimental spectrum to one of the calculated spectra. This combination of experimental measurement and theoretical prediction is a powerful, non-destructive method for stereochemical assignment.
X-ray Crystallography of Derivatives and Metal Complexes of this compound
X-ray crystallography provides the most definitive structural information by mapping the precise positions of atoms in a crystalline solid. While this compound is a liquid, it can be converted into a crystalline derivative, such as a salt (e.g., hydrochloride) or a metal complex, for analysis.
The nitrogen atom of the amine and the π-system of the alkene make this compound a potential bidentate ligand for transition metals. The study of such metal complexes is crucial in the field of catalysis. A crystal structure provides unequivocal proof of the coordination mode of the ligand, the geometry of the metal center, and precise bond lengths and angles.
For example, a derivative, (but-3-en-1-yl)bis[(pyridin-2-yl)methyl]amine, has been used to form a copper(II) complex, {[CuCl₂(C₁₆H₁₉N₃)]·0.5C₄H₁₀O}, whose structure was determined by X-ray crystallography. nih.gov In this complex, the ligand coordinates to the copper center through its three nitrogen atoms. The analysis revealed a square-pyramidal geometry around the Cu(II) atom, with the three ligand nitrogens and one chloride ion forming the basal plane and a second chloride ion in the apical position. nih.gov This type of detailed structural data is invaluable for understanding the behavior of catalysts and designing new ones. nih.gov
Table 4: Selected Crystallographic Data for a {(But-3-en-1-yl)amine Derivative}-Copper Complex Data adapted from the crystal structure of {(but-3-en-1-yl)bis[(pyridin-2-yl)methyl]amine}dichloridocopper(II). nih.gov
| Parameter | Description | Value |
| Crystal System | Monoclinic | |
| Space Group | C2/c | |
| Cu-N1 Bond Length | Coordination bond to central amine | 2.05 Å |
| Cu-N(pyridine) Bond Length | Coordination bond to pyridine | 2.02 Å |
| Cu-Cl(basal) Bond Length | Bond to equatorial chlorine | 2.29 Å |
| Cu-Cl(apical) Bond Length | Bond to axial chlorine | 2.55 Å |
| N-Cu-N Angle | Bite angle of the ligand | 84.5° |
| Coordination Geometry | Square Pyramidal |
Applications of but 3 En 1 Yl Ethyl Amine As a Synthetic Intermediate and Chiral Auxiliary
Role in the Synthesis of Nitrogen-Containing Heterocycles
The dual functionality of (But-3-en-1-yl)(ethyl)amine makes it an ideal precursor for the synthesis of nitrogen-containing cyclic compounds through intramolecular cyclization. The process of hydroamination, which involves the addition of the N-H bond across the C=C double bond, is a particularly atom-economical method for constructing these rings. libretexts.org
This compound is structurally primed for intramolecular hydroamination to form substituted pyrrolidine (B122466) rings. In the presence of suitable transition metal catalysts (such as those based on lanthanides, palladium, or gold), the amine can add across the internal double bond. libretexts.orgnih.gov This cyclization typically follows Markovnikov's rule, where the nitrogen atom attacks the more substituted carbon of the erstwhile double bond, leading to the thermodynamically favored five-membered ring. The reaction results in the formation of N-ethyl-2-methylpyrrolidine.
The general mechanism for this transformation, particularly with lanthanocene catalysts, involves the formation of a metal-amido intermediate, followed by the insertion of the alkene into the metal-nitrogen bond. libretexts.org This intramolecular cyclization is a highly efficient method for generating the pyrrolidine core, a common scaffold in pharmaceuticals and natural products. While the formation of a six-membered piperidine (B6355638) ring is theoretically possible via an anti-Markovnikov addition, it is generally less favored under standard hydroamination conditions.
Table 1: Catalytic Systems for Intramolecular Hydroamination of Aminoalkenes
| Catalyst Type | Typical Metals | General Conditions | Product Selectivity |
|---|---|---|---|
| Lanthanocene Catalysts | La, Nd, Sm | Anhydrous, non-protic solvent | High regioselectivity for 5-membered rings |
| Late Transition Metals | Pd, Rh, Au | Often requires co-catalysts or specific ligands | Variable, dependent on ligand environment |
| Alkali/Alkaline Earth Metals | Na, K, Ca | Strong bases, may require higher temperatures | Can favor different isomers |
Indole (B1671886) and Quinolone Scaffolds
The direct application of this compound as a primary building block in the de novo synthesis of indole and quinolone scaffolds is not prominently documented in scientific literature. The intrinsic structure of the amine does not align readily with common synthetic strategies for these aromatic heterocycles, such as the Fischer indole synthesis or the Friedländer annulation, which typically require aniline (B41778) or ortho-aminoaryl ketone precursors, respectively. However, its utility could be envisioned in multi-step synthetic sequences where it is first appended to an aromatic precursor before a subsequent cyclization step.
Precursor to Biologically Active Molecules and Ligands
This compound serves as a potential starting material for the synthesis of more complex molecules with applications in pharmaceuticals and agrochemicals. smolecule.com The N-ethyl-2-methylpyrrolidine structure, accessible from its cyclization, is a key fragment in various biologically active compounds. Substituted pyrrolidines are integral to pharmaceuticals targeting the central nervous system, and they form the core of many alkaloids and enzyme inhibitors.
Furthermore, the amine's structure is a simple representation of the homoallylic amine motif, which is found in numerous natural products and synthetic drugs. nih.govorganic-chemistry.orgorganic-chemistry.org Its availability allows for its use as a fragment in medicinal chemistry programs aimed at building libraries of compounds for biological screening. The secondary amine provides a convenient handle for derivatization, allowing for the attachment of various functional groups, while the butenyl chain can be further functionalized through reactions like oxidation, hydroboration, or metathesis.
Use in Stereoselective Synthesis as a Chiral Auxiliary or Ligand Precursor
While this compound is an achiral molecule, it is a valuable precursor for the development of chiral ligands used in asymmetric catalysis. nih.gov The synthesis of enantiomerically pure compounds is critical in the pharmaceutical industry, and metal complexes bearing chiral ligands are a primary tool for achieving this. mdma.chnih.gov
The amine and alkene moieties of this compound can both serve as coordination sites for a metal center. smolecule.com By reacting the amine with a molecule from the chiral pool (e.g., a chiral phosphine (B1218219), amino alcohol, or terpene derivative), a new, more complex chiral ligand can be synthesized. enamine.net This new ligand can then be complexed with a transition metal, such as rhodium, iridium, or ruthenium, to create a catalyst for asymmetric reactions like hydrogenation or hydroformylation. The stereochemical environment created by the custom ligand directs the reaction to favor the formation of one enantiomer of the product over the other.
Table 2: Strategy for Chiral Ligand Synthesis from this compound
| Step | Description | Reactant Example | Resulting Feature |
|---|---|---|---|
| 1. Derivatization | Reaction of the secondary amine with a chiral molecule. | Chiral carboxylic acid, Chiral epoxide | Formation of a chiral amide or amino alcohol. |
| 2. Phosphination | Introduction of a phosphine group for metal coordination. | Chlorodiphenylphosphine | Creates a P,N-type ligand structure. |
| 3. Metal Complexation | Reaction with a metal precursor to form the active catalyst. | [Rh(COD)₂]BF₄ | Forms a chiral Rhodium(I) catalyst. |
Involvement in Polymer Chemistry and Material Science Precursors
The bifunctional nature of this compound makes it a suitable monomer for the synthesis of functional polymers. smolecule.com The terminal alkene group can undergo addition polymerization, also known as chain-growth polymerization, to form a long hydrocarbon backbone. britannica.comlibretexts.orglibretexts.org The result is a polymer with pendant N-ethylamine groups at regular intervals along the chain.
These amine-functionalized polymers have a wide range of potential applications. The amine groups can:
Impart pH-responsiveness and water solubility: Protonation of the amine groups at low pH can render the polymer soluble in aqueous solutions.
Act as sites for cross-linking: The amine groups can react with cross-linking agents to form robust polymer networks or hydrogels.
Serve as a scaffold for post-polymerization modification: Other molecules, such as drugs, dyes, or biomolecules, can be covalently attached to the amine groups, creating highly tailored materials. rsc.orgbeilstein-journals.org
Function as basic catalysts: The amine groups can be used to catalyze certain chemical reactions when the polymer is used as a support.
Table 3: Polymerization of this compound
| Feature | Description |
|---|---|
| Monomer | This compound |
| Polymerization Type | Addition (Chain-Growth) Polymerization |
| Repeating Unit | -[CH₂-CH(CH₂CH₂NHEt)]- |
| Resulting Polymer | Poly[this compound] |
| Key Property | Pendant secondary amine groups providing functionality. |
Applications in Supramolecular Chemistry
This compound possesses amphiphilic character, with a nonpolar, hydrophobic butenyl tail and a polar, hydrophilic ethylamine (B1201723) head group. This structure suggests a capacity for self-assembly in aqueous environments. nih.gov Through a combination of the hydrophobic effect driving the sequestration of the alkyl chains and hydrogen bonding between the amine groups and water, these molecules can spontaneously form supramolecular structures such as micelles or vesicles. umass.edursc.org
This self-assembly behavior is foundational to host-guest chemistry, where a larger molecular assembly (the host) can encapsulate a smaller molecule (the guest). wikipedia.orgnih.gov Micelles formed from this compound could potentially be used to solubilize nonpolar drugs in their hydrophobic core for delivery applications. Furthermore, the amine group can act as a hydrogen bond donor and acceptor, allowing it to participate in the formation of more complex, ordered structures like liquid crystals or organogels when combined with other complementary molecules.
Synthesis and Reactivity of Advanced Derivatives and Analogues of but 3 En 1 Yl Ethyl Amine
Stereoisomers and Enantiomers of (But-3-en-1-yl)(ethyl)amine
The parent compound, this compound, is an achiral molecule. It does not possess any stereocenters, which are typically carbon atoms bonded to four different substituent groups. Consequently, in its underivatized form, it does not exist as enantiomers or diastereomers.
Furthermore, the terminal nature of the double bond (C=CH₂) precludes the possibility of geometric isomerism (E/Z isomerism), as one of the olefinic carbons is bonded to two identical hydrogen atoms.
Stereoisomers can, however, be generated through derivatization of the parent structure. Chirality can be introduced by reactions that create one or more stereocenters. For example, asymmetric epoxidation of the alkene moiety would yield chiral epoxides. Similarly, hydroboration-oxidation would produce a chiral alcohol. The synthesis of optically pure derivatives often requires the use of chiral catalysts or reagents to control the stereochemical outcome of a reaction.
Table 1: Potential Reactions to Introduce Chirality
| Reaction Type | Reagent Example | Product Type | Number of Stereoisomers |
|---|---|---|---|
| Asymmetric Dihydroxylation | AD-mix-β | Chiral Diol | 4 (2 enantiomeric pairs) |
| Asymmetric Epoxidation | Sharpless Epoxidation | Chiral Epoxide | 2 (1 enantiomeric pair) |
| Hydroboration-Oxidation | Ipc₂BH followed by H₂O₂, NaOH | Chiral Alcohol | 2 (1 enantiomeric pair) |
| Michael Addition | Asymmetric Michael Addition | Chiral Amine | Varies |
Homologues and Branched Alkene Analogues
Homologues and analogues of this compound provide a means to study the effects of sterics and chain length on reactivity, particularly in intramolecular reactions.
Homologues: These are compounds that differ by one or more CH₂ units. Homologues can be generated by modifying either the ethyl group or the butenyl group. For instance, replacing the ethyl group with a methyl or propyl group yields N-methyl or N-propyl analogues, respectively. Extending the butenyl chain to a pentenyl or hexenyl group can influence the propensity for intramolecular cyclization, favoring the formation of different ring sizes (e.g., piperidines or azepanes over pyrrolidines). wikipedia.org
Branched Alkene Analogues: Introducing branching on the alkene chain can significantly impact reactivity due to steric hindrance and electronic effects. For example, an analogue such as (4-methylpent-3-en-1-yl)(ethyl)amine would exhibit different reactivity at the more substituted double bond compared to the terminal alkene of the parent compound. Synthesis of these analogues typically involves starting with a correspondingly branched alkyl halide or aldehyde for use in N-alkylation or reductive amination.
Table 2: Examples of Homologues and Branched Analogues
| Compound Name | Structural Variation | Potential Synthetic Precursor |
|---|---|---|
| (But-3-en-1-yl)(methyl)amine | N-Methyl Homologue | But-3-enal + Methylamine |
| (But-3-en-1-yl)(propyl)amine | N-Propyl Homologue | 1-Bromobut-3-ene + Propylamine |
| (Pent-4-en-1-yl)(ethyl)amine | C-Chain Homologue | Pent-4-enal + Ethylamine (B1201723) |
| (4-Methylpent-3-en-1-yl)(ethyl)amine | Branched Alkene Analogue | 1-Bromo-4-methylpent-3-ene + Ethylamine |
Deuterated and Isotope-Labeled Derivatives for Mechanistic Probes
Isotopically labeled compounds, particularly those incorporating deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), are invaluable tools for elucidating reaction mechanisms. The synthesis of a deuterated derivative of this compound can be achieved by using deuterated starting materials.
For example, the reduction of an appropriate imine precursor with a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), can introduce a deuterium atom at the carbon adjacent to the nitrogen. Alternatively, starting with deuterated but-3-enal would place the labels on the alkene portion of the molecule.
These labeled compounds can be used to:
Determine Kinetic Isotope Effects (KIEs): By comparing the reaction rates of the labeled and unlabeled compounds, it is possible to determine if a specific C-H bond is broken in the rate-determining step of a reaction.
Trace Metabolic Pathways: In biochemical studies, isotope labeling allows researchers to follow the transformation of the molecule within a biological system.
Elucidate Spectroscopic Data: Isotope labeling can aid in the assignment of complex NMR and mass spectra.
Table 3: Potential Isotopologues and Their Applications
| Isotopologue Name | Label Position | Synthetic Precursor Example | Mechanistic Application |
|---|---|---|---|
| (But-3-en-1-yl)(ethyl-1,1-d₂)amine | α to Nitrogen (on ethyl group) | Acetaldehyde-d₄ + But-3-en-1-amine | Probing N-dealkylation mechanisms |
| (1,1-d₂-But-3-en-1-yl)(ethyl)amine | α to Nitrogen (on butenyl group) | But-3-enal + Ethylamine + NaBD₄ | Studying intramolecular cyclization |
| (4,4-d₂-But-3-en-1-yl)(ethyl)amine | At the terminal alkene | 4,4-d₂-But-3-en-1-ol | Investigating alkene addition reactions |
Functionalized Derivatives (e.g., Halogenated, Alkoxy-Substituted)
Introducing functional groups such as halogens or alkoxy moieties onto the carbon skeleton of this compound creates versatile intermediates for further synthetic transformations.
Halogenated Derivatives: Halogens can be introduced at various positions.
Addition to the Alkene: The double bond can react with halogens (e.g., Br₂) to yield a vicinal dihalide or with hydrogen halides (e.g., HBr) to produce a monohalogenated derivative, typically at the second carbon in accordance with Markovnikov's rule (or anti-Markovnikov with radical initiators).
Synthesis from Halogenated Precursors: A more controlled approach involves synthesizing the amine from a pre-halogenated starting material, such as 4-chlorobut-1-ene.
Alkoxy-Substituted Derivatives:
Oxymercuration-Demercuration: This reaction sequence can be used to add a hydroxyl group to the double bond, which can then be alkylated to form an ether (alkoxy group).
Alkene Metathesis: Cross-metathesis with a vinyl ether, followed by reduction, could also be a route to alkoxy-substituted analogues.
These functionalized derivatives serve as handles for introducing further complexity, for example, through cross-coupling reactions (for halogenated derivatives) or by altering the electronic properties of the molecule.
Table 4: Synthesis of Functionalized Derivatives
| Derivative Type | Reaction | Reagents | Product Structure Example |
|---|---|---|---|
| Vicinal Dibromide | Electrophilic Addition | Br₂ in CCl₄ | (3,4-Dibromobutyl)(ethyl)amine |
| Terminal Bromide | Radical Hydrobromination | HBr, AIBN | (4-Bromobutyl)(ethyl)amine |
| Internal Alcohol | Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O 2. NaBH₄ | 4-(Ethylamino)butan-2-ol |
N-Substituted Analogues of this compound
Modification of the substituents on the nitrogen atom can significantly alter the amine's basicity, nucleophilicity, and steric profile. This compound is a secondary amine, which allows for the synthesis of a wide range of tertiary amine analogues. bartleby.com
Common synthetic strategies include:
N-Alkylation: Reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base leads to the corresponding tertiary amine. For example, reaction with methyl iodide would yield (But-3-en-1-yl)(ethyl)(methyl)amine. nih.gov
Reductive Amination: The secondary amine can react with an aldehyde or ketone (e.g., formaldehyde, acetone) to form an iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) to give the tertiary amine.
N-Acylation: Reaction with an acyl chloride or anhydride (B1165640) (e.g., acetyl chloride) produces the corresponding N-amide. This transformation changes the nitrogen from basic to non-basic.
N-Arylation: Transition metal-catalyzed reactions, such as the Buchwald-Hartwig amination, can be used to attach aryl groups to the nitrogen atom.
These N-substituted analogues are important for creating libraries of compounds with diverse properties for applications in materials science and medicinal chemistry.
Table 5: Examples of N-Substituted Analogues and Synthesis Methods
| N-Substituent | Analogue Name | Synthesis Method | Reagents |
|---|---|---|---|
| Methyl | (But-3-en-1-yl)(ethyl)(methyl)amine | N-Alkylation | CH₃I, K₂CO₃ |
| Benzyl | Benzylthis compound | Reductive Amination | Benzaldehyde, NaBH(OAc)₃ |
| Acetyl | N-(But-3-en-1-yl)-N-ethylacetamide | N-Acylation | Acetyl chloride, Et₃N |
| Phenyl | (But-3-en-1-yl)(ethyl)(phenyl)amine | Buchwald-Hartwig Amination | Bromobenzene, Pd catalyst, base |
Emerging Research Directions and Future Perspectives for but 3 En 1 Yl Ethyl Amine Research
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction
The complexity of chemical reactions, with their numerous variables including reactants, catalysts, solvents, and temperature, presents a significant challenge for traditional experimental optimization. chemcopilot.com Artificial intelligence (AI) and machine learning (ML) are emerging as powerful predictive tools to navigate this complexity, reducing the time and resources required for research and development. chemcopilot.comprinceton.edu For a molecule like (But-3-en-1-yl)(ethyl)amine, these computational approaches offer the potential to accelerate the discovery of novel transformations and optimize existing synthetic protocols.
The application of AI to this compound could involve predicting the regioselectivity and stereoselectivity of additions to its double bond or forecasting the success of various N-alkylation or acylation reactions under a multidimensional array of conditions.
Table 1: Conceptual Machine Learning Model for Optimizing this compound Synthesis This table is illustrative and represents a potential application of machine learning.
| Input 1: Aldehyde | Input 2: Amine | Input 3: Reducing Agent | Input 4: Solvent | Predicted Yield (%) |
| 3-Butenal (B104185) | Ethylamine (B1201723) | Sodium Borohydride (B1222165) | Methanol | 75 |
| 3-Butenal | Ethylamine | Sodium Triacetoxyborohydride (B8407120) | Dichloromethane | 88 |
| 3-Butenal | Ethylamine | H₂, Pd/C | Ethanol (B145695) | 92 |
Sustainable Synthesis Routes for this compound
Traditional synthetic routes to secondary amines like this compound often involve methods such as the alkylation of primary amines or reductive amination using chemical reducing agents. smolecule.com While effective, these methods can involve harsh reagents, stoichiometric waste, and organic solvents. The development of sustainable or "green" synthesis routes is a major focus of modern chemistry.
Biocatalysis, which utilizes enzymes to perform chemical transformations, presents a highly sustainable alternative. researchgate.net Enzymes operate under mild conditions (typically in water at or near room temperature), exhibit high selectivity, and are biodegradable. For the synthesis of this compound, enzymatic reductive amination is a particularly promising approach. researchgate.net This method could employ enzymes like imine reductases (IREDs) or reductive aminases (RedAms) to directly convert 3-butenal and ethylamine into the target compound, offering a greener pathway that minimizes waste and energy consumption. researchgate.net Another sustainable approach is hydroamination, which involves the direct addition of an amine across a double bond, potentially catalyzed by earth-abundant metals. smolecule.com
Table 2: Comparison of Synthetic Routes to this compound
| Feature | Conventional Reductive Amination | Biocatalytic Reductive Amination |
| Reducing Agent | Chemical hydrides (e.g., NaBH₃CN) | Enzyme cofactor (e.g., NADH/NADPH) |
| Solvent | Organic (e.g., Methanol, Acetonitrile) | Aqueous buffer |
| Temperature | Variable, can require heating/cooling | Ambient temperature |
| Byproducts | Stoichiometric salt waste | Minimal, biodegradable components |
| Selectivity | Good, but can have over-alkylation | Often excellent enantioselectivity |
Exploration of Novel Catalytic Systems for this compound Transformations
The dual functionality of this compound makes it an excellent substrate for exploring novel catalytic transformations. The terminal alkene can participate in a wide range of metal-catalyzed reactions, including metathesis, hydroformylation, and various coupling reactions, while the secondary amine can act as a directing group or an internal nucleophile.
Research is increasingly focused on developing catalytic systems that can selectively act on one functional group in the presence of the other or facilitate intramolecular reactions. For instance, ruthenium-based catalysts are known to mediate a variety of transformations involving allylic intermediates. researchgate.net A potential research direction would be to explore the ruthenium-catalyzed isomerization of the but-3-en-1-yl group to other butenyl isomers, which would create new structural motifs. Similarly, palladium catalysis could be investigated for intramolecular cyclization reactions, where the amine nitrogen attacks the alkene in a hydroamination process to form substituted nitrogen-containing heterocyclic compounds like piperidines. wikipedia.org The amine functionality can sometimes deactivate catalysts, presenting the challenge of developing more robust systems or using temporary protecting groups to achieve desired transformations.
Table 3: Potential Catalytic Transformations for this compound
| Catalyst System | Potential Transformation | Product Type |
| Grubbs Catalyst (Ruthenium) | Ring-Closing Metathesis (with an N-allyl derivative) | Cyclic Amine (e.g., Dihydropyrrole) |
| Palladium(II) Acetate (B1210297) / Ligand | Intramolecular Hydroamination | Substituted Piperidine (B6355638) |
| Rhodium / CO / H₂ | Hydroformylation | Amino-aldehyde |
| Nickel(II) / Lewis Acid | Intermolecular Hydroamination (with another alkene) | Diamine |
Advanced Materials Science Applications Derived from this compound
The structure of this compound makes it a valuable monomer for the synthesis of functional polymers and advanced materials. smolecule.com The terminal alkene is amenable to polymerization through various mechanisms, such as radical, cationic, or coordination polymerization. The resulting polymer would feature pendant ethylamine groups along its backbone.
These pendant amine groups impart functionality that can be exploited for a range of applications. They can serve as sites for cross-linking, which would enhance the mechanical properties and thermal stability of the material. The basic nature of the amine groups makes the polymer suitable for applications such as CO₂ capture or as a scavenger for acidic gases. Furthermore, these amine sites can be post-functionalized by reacting them with other molecules to introduce new properties, creating materials for drug delivery, metal ion chelation, or as catalytic scaffolds. The ability to coordinate with metal centers also suggests potential use in creating polymer-supported catalysts. smolecule.com
Table 4: Potential Polymer Applications from this compound Monomer
| Polymerization Method | Polymer Feature | Potential Application |
| Radical Polymerization | Polyalkane with pendant amine groups | Gas separation membranes (CO₂ capture) |
| Ring-Opening Metathesis Polymerization (ROMP) | Unsaturated backbone with pendant amine groups | Functional coatings, stimuli-responsive gels |
| Post-Polymerization Modification | Grafting of specific functional molecules | Drug delivery systems, metal scavengers |
Fundamental Studies on Intramolecular Interactions and Conformational Dynamics
Understanding the three-dimensional structure and conformational preferences of a molecule is fundamental to predicting its reactivity and physical properties. For this compound, the flexible single bonds allow for a variety of spatial arrangements (conformers). While the amine and alkene groups are separated by two single bonds, subtle intramolecular interactions between the nitrogen lone pair and the π-system of the double bond could influence the molecule's preferred conformation.
Advanced computational chemistry methods, such as Density Functional Theory (DFT), can be used to model the potential energy surface of the molecule. chemcopilot.com These calculations can identify the lowest energy (most stable) conformers, such as gauche or anti-arrangements, and determine the energy barriers to rotation around the single bonds. researchgate.net In the gas phase, intramolecular forces dictate the preferred structure, whereas in the solid state, intermolecular interactions within the crystal lattice can dominate. researchgate.net Studying these dynamics provides crucial insights into the molecule's behavior in different environments and how its shape influences its chemical reactivity and interactions with other molecules or catalytic centers.
Table 5: Computational Approaches for Studying Conformational Dynamics
| Computational Method | Information Obtained | Relevance to this compound |
| Density Functional Theory (DFT) | Minimum energy conformers, rotational energy barriers | Predicts the most stable 3D shape and flexibility |
| Molecular Dynamics (MD) Simulation | Behavior over time in a solvent | Simulates how the molecule moves and folds in solution |
| Natural Bond Orbital (NBO) Analysis | Analysis of intramolecular interactions | Quantifies weak interactions between the amine and alkene groups |
Conclusion and Research Outlook
Summary of Key Research Findings on (But-3-en-1-yl)(ethyl)amine
Direct experimental findings on this compound are limited. However, based on the known chemistry of its constituent functional groups, a number of key reactivities and potential applications can be inferred. The compound possesses two reactive centers: a nucleophilic secondary amine and an electrophilic terminal alkene. This dual functionality allows it to serve as a versatile building block in organic synthesis.
The primary research value of γ,δ-unsaturated amines lies in their capacity for intramolecular reactions, particularly cyclization to form five- and six-membered nitrogen-containing heterocycles. acs.orgrsc.org this compound is an ideal precursor for the synthesis of N-ethylpyrrolidine derivatives through intramolecular cyclization, a reaction class that has been explored for similar N-alkenylamines. acs.orgacs.org Such cyclization can be induced by electrophiles or promoted by transition metal catalysts. rsc.orgsci-hub.st
The reactivity of the individual functional groups is also predictable. The secondary amine can undergo standard reactions such as alkylation, acylation, and sulfonylation. The terminal alkene is susceptible to a variety of addition reactions, including hydrogenation, halogenation, and hydroboration. The potential for these transformations makes the compound a useful intermediate for creating more complex molecular scaffolds.
Interactive Table 1: Predicted Chemical Properties of this compound
| Property | Value |
| IUPAC Name | N-ethylbut-3-en-1-amine |
| Molecular Formula | C₆H₁₃N |
| Molecular Weight | 99.17 g/mol |
| Functional Groups | Secondary Amine, Terminal Alkene |
| Structural Class | Homoallylic Amine / γ,δ-Unsaturated Amine |
Interactive Table 2: Potential Synthetic Transformations of this compound
| Reaction Type | Functional Group Involved | Potential Product(s) |
| Intramolecular Cyclization | Amine and Alkene | Substituted N-ethylpyrrolidines |
| Alkylation/Acylation | Amine | Tertiary amines, Amides |
| Hydrogenation | Alkene | (Butyl)(ethyl)amine |
| Hydrohalogenation | Alkene | 3-Halo-(N-ethyl)butanamine (Markovnikov addition) |
| Hydroamination (Inter) | Alkene | Diamine products |
| Polymerization | Alkene | Poly-(this compound) |
Identification of Remaining Challenges and Unexplored Avenues
The most significant challenge concerning this compound is the lack of foundational research. There is a scarcity of published data on its optimized synthesis, spectroscopic characterization, and physical properties. This absence of basic information hinders its broader application in synthetic chemistry.
A key chemical challenge is the development of selective reaction conditions. Given the two reactive sites, achieving chemoselectivity to functionalize either the amine or the alkene independently is a non-trivial task that requires careful selection of reagents and catalysts. Furthermore, controlling the regioselectivity of potential intramolecular cyclization reactions to favor specific ring sizes or substituent patterns remains a critical hurdle in the broader field of N-alkenylamine chemistry. acs.org
Several promising research avenues for this compound remain completely unexplored:
Coordination Chemistry: The compound's potential as a ligand for transition metals has not been investigated. The nitrogen atom can act as a sigma-donor, and the alkene's pi-system could also coordinate to a metal center, potentially making it a valuable bidentate or hemilabile ligand in catalysis.
Polymer Science: Its utility as a functional monomer in polymerization reactions is unknown. Polymers incorporating this amine could have interesting properties, such as acting as basic supports or as platforms for post-polymerization modification.
Medicinal Chemistry: The N-ethylpyrrolidine core, which can be synthesized from this compound, is a feature in some bioactive molecules. However, the potential of this compound as a scaffold or intermediate in the synthesis of novel pharmaceutical agents has not been explored.
Proposed Future Research Trajectories for this compound
To realize the full potential of this compound, future research should be directed along several key trajectories:
Systematic Synthesis and Characterization: The initial focus should be on developing and optimizing scalable, high-yield synthetic routes (e.g., via reductive amination of 3-butenal (B104185) with ethylamine (B1201723) or alkylation of 3-buten-1-amine). Following synthesis, a complete spectroscopic characterization (including ¹H NMR, ¹³C NMR, IR, and mass spectrometry) and documentation of its physical properties are essential to establish a foundational dataset for future work.
Exploration of Intramolecular Cyclization: A major research effort should be dedicated to studying the intramolecular cyclization of this compound. This would involve screening various catalytic systems (e.g., based on palladium, gold, or titanium) to promote hydroamination. acs.org Mechanistic studies, including computational DFT calculations and kinetic experiments, could provide insight into the reaction pathways and help optimize for the selective formation of N-ethylpyrrolidine derivatives.
Investigation of Coordination Chemistry: A systematic study of its coordination to a range of transition metals (e.g., Pd, Pt, Rh, Cu) should be undertaken. The synthesis and characterization of the resulting metal complexes would be the first step, followed by an evaluation of their efficacy in catalytic processes such as cross-coupling, hydrogenation, or hydroformylation.
Development as a Synthetic Intermediate: Research should explore the use of this compound as a versatile intermediate. This includes developing chemoselective methods to independently modify the amine and alkene functionalities, thereby providing access to a wide array of bifunctional molecules for use in medicinal and materials chemistry.
Screening for Biological Activity: Given its structure as an unsaturated amine, the compound and its derivatives could be screened for potential biological activity. This would involve evaluating their properties in various assays to identify any potential applications in drug discovery.
By pursuing these research avenues, the scientific community can move this compound from a molecule of hypothetical potential to a well-understood and valuable tool in modern chemical science.
Q & A
Q. What are the common synthetic routes for (But-3-en-1-yl)(ethyl)amine?
this compound can be synthesized via alkylation of primary amines or reductive amination. For example, reacting but-3-en-1-yl halides with ethylamine under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like acetonitrile facilitates nucleophilic substitution. Alternatively, reductive amination of but-3-enal with ethylamine using NaBH₃CN or other reducing agents yields the target compound. Optimization of reaction conditions (e.g., solvent, temperature) is critical to minimize side products like over-alkylation .
Q. How can the structure of this compound be confirmed?
Structural confirmation relies on spectroscopic techniques:
- ¹H/¹³C NMR : Identifies alkene protons (δ 5.0–5.8 ppm) and amine-related signals (δ 1.0–2.5 ppm). The ethyl group’s triplet and quartet splitting patterns are diagnostic.
- IR Spectroscopy : Stretching vibrations for N-H (3300–3500 cm⁻¹) and C=C (1640–1680 cm⁻¹) confirm functional groups.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 99 for [M+H]⁺) and fragmentation patterns validate the molecular formula .
Advanced Research Questions
Q. How does the alkene group in this compound influence its reactivity?
The alkene enables participation in cycloaddition reactions (e.g., Diels-Alder) and electrophilic additions. For instance, under thermal conditions, the alkene can act as a diene in [4+2] cycloadditions with electron-deficient dienophiles, forming six-membered rings. Oxidation with mCPBA or OsO₄ yields epoxides or diols, respectively, useful in synthesizing polyfunctional derivatives. Steric and electronic effects of the ethylamine substituent modulate regioselectivity in these reactions .
Q. What strategies are effective for evaluating the biological activity of this compound?
- In vitro assays : Screen for antimicrobial activity using broth microdilution (MIC determination) against Gram-positive/negative bacteria.
- Enzyme inhibition studies : Test interactions with acetylcholinesterase or monoamine oxidases via fluorometric/colorimetric assays (e.g., Ellman’s method).
- Structure-activity relationship (SAR) : Modify the alkene or amine groups to assess impacts on bioactivity. For example, substituting the ethyl group with bulkier alkyl chains may enhance membrane permeability .
Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?
Discrepancies in reactivity (e.g., divergent yields in alkylation) often arise from varying reaction conditions. Systematic studies should:
- Control solvent polarity (e.g., DMF vs. THF) and temperature.
- Use kinetic profiling (e.g., in situ FTIR) to monitor intermediate formation.
- Apply computational tools (DFT) to model transition states and identify steric/electronic barriers. Cross-validation with crystallographic data (e.g., single-crystal X-ray) clarifies structural influences .
Q. What role does computational modeling play in studying this compound’s interactions?
- Molecular Dynamics (MD) : Simulate binding modes with biological targets (e.g., enzymes) to predict affinity and selectivity.
- Density Functional Theory (DFT) : Calculate reaction energetics for alkene functionalization (e.g., activation energies for epoxidation).
- Docking Studies : Map potential interaction sites for drug-design applications, leveraging the amine’s hydrogen-bonding capability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
